molecular formula C21H14ClN7O4 B6552490 6-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1040652-99-0

6-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B6552490
CAS No.: 1040652-99-0
M. Wt: 463.8 g/mol
InChI Key: OLTVPMYREQEEIF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzodioxole, an oxadiazole, and a triazolopyrimidinone . These types of compounds are often found in pharmaceuticals and could have potential applications in medicinal chemistry .

Future Directions

Future research could focus on fully characterizing this compound and exploring its potential applications. This could include determining its exact physical and chemical properties, studying its reactivity, and testing its biological activity .

Biochemical Analysis

Biochemical Properties

6-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are involved in the biosynthesis of prostaglandins . This inhibition can lead to anti-inflammatory and analgesic effects. Additionally, the compound may interact with other proteins involved in cell signaling pathways, further modulating biochemical processes.

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells by causing cell cycle arrest at the S phase . This effect is mediated through its interaction with key regulatory proteins and enzymes involved in cell cycle control and apoptosis.

Molecular Mechanism

The molecular mechanism of action of This compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its inhibition of COX enzymes is achieved through competitive binding at the enzyme’s active site . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Properties

IUPAC Name

6-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN7O4/c22-14-4-1-12(2-5-14)8-29-20-18(25-27-29)21(30)28(10-23-20)9-17-24-19(26-33-17)13-3-6-15-16(7-13)32-11-31-15/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTVPMYREQEEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CN4C=NC5=C(C4=O)N=NN5CC6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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